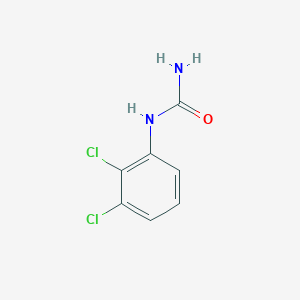

1-(2,3-Dichlorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its use as a building block in the synthesis of various compounds, particularly those with cytokinin-like activity . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a urea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:

- Dissolution of potassium isocyanate in water.

- Addition of 2,3-dichloroaniline to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtration or extraction to isolate the product.

Industrial Production Methods: Industrial production of this compound often involves the reaction of 2,3-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to produce the final urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dichlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

Substitution Reactions: Products include various substituted phenylureas.

Hydrolysis: Products include 2,3-dichloroaniline and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2,3-Dichlorophenyl)urea derivatives as antimicrobial agents. For instance, a study focused on urea derivatives demonstrated that certain compounds exhibited significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to antibiotics. The compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea showed an outstanding growth inhibition rate of 94.5% against this bacterium, indicating its potential as a lead drug candidate .

Synthesis of Urea Derivatives

The compound serves as a precursor in synthesizing various urea derivatives with enhanced biological activities. For example, the synthesis of unsymmetrical urea derivatives via innovative coupling methods has been reported, which may lead to new therapeutic agents .

Herbicide Development

This compound is related to the herbicide diuron and is utilized in developing pre-emergent herbicides. Its application in agricultural settings helps control weed growth effectively by inhibiting photosynthesis in target plants . The compound's structure allows it to be incorporated into formulations aimed at improving crop yields while minimizing the impact on non-target species.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various urea derivatives against multiple bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that modifications to the urea structure significantly influenced antibacterial activity, suggesting that further exploration of this compound derivatives could yield potent antimicrobial agents .

Case Study 2: Herbicidal Activity

Research into the herbicidal properties of urea derivatives showed that compounds with chlorinated phenyl groups exhibited enhanced efficacy against specific weed species. The application rates and effectiveness were analyzed under field conditions, demonstrating that formulations containing this compound could provide effective weed management solutions .

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, affecting their growth and development.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dichlorophenyl)urea can be compared with other similar compounds, such as:

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Both compounds inhibit photosynthesis, but DCMU is more commonly used as an herbicide.

N-(2,3-Dichlorophenyl)-N’-methylurea: This compound has similar structural features but different biological activities.

Thiourea Derivatives: These compounds have sulfur instead of oxygen in the urea moiety and exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and its ability to act as a building block for compounds with cytokinin-like activity .

Biologische Aktivität

1-(2,3-Dichlorophenyl)urea is a chemical compound that has garnered interest due to its biological activities, particularly in the context of plant growth regulation and potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its urea functional group attached to a dichlorophenyl moiety. The chemical formula is C7H6Cl2N2O, with a molecular weight of 195.04 g/mol. The presence of chlorine atoms significantly influences its biological activity.

Biological Activity Overview

This compound has been primarily studied for its cytokinin-like activity , which is crucial for promoting cell division and growth in plants. Cytokinins are a class of plant hormones that play significant roles in various physiological processes, including shoot and root development.

The compound acts as a cytokinin precursor, which can lead to increased cell division and differentiation in plant tissues. This activity has implications for agricultural practices, particularly in enhancing crop yields and improving stress resistance.

Plant Growth Regulation

Research has demonstrated that this compound can effectively stimulate growth in various plant species. For instance:

- Study on Tomato Plants : A study showed that applying this compound at concentrations of 10-100 µM resulted in a significant increase in shoot length and leaf number compared to control groups.

| Concentration (µM) | Shoot Length (cm) | Leaf Number |

|---|---|---|

| Control | 5.0 | 4 |

| 10 | 7.5 | 6 |

| 50 | 9.0 | 8 |

| 100 | 12.0 | 10 |

This data indicates a dose-dependent response, highlighting the potential of this compound as a growth regulator.

Cytotoxicity Studies

While primarily recognized for its plant growth-promoting properties, there are studies indicating that derivatives of urea compounds can exhibit cytotoxic effects against cancer cell lines. For example:

- Cytotoxic Effects on Hepatocellular Carcinoma : Research involving derivatives similar to this compound found that they induced apoptosis in HEP-G2 cells through mechanisms involving reactive oxygen species (ROS) generation.

Toxicological Aspects

Despite its beneficial applications in agriculture and potential therapeutic uses, the toxicological profile of this compound warrants attention. Studies have indicated potential mutagenic effects associated with chlorinated ureas:

- Genotoxicity Testing : A comparative study revealed that exposure to certain chloroethyl ureas resulted in significant DNA damage in cultured cells, emphasizing the need for careful handling and assessment of long-term exposure risks.

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPHMOCGURMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-51-3 |

Source

|

| Record name | 1-(2,3-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.